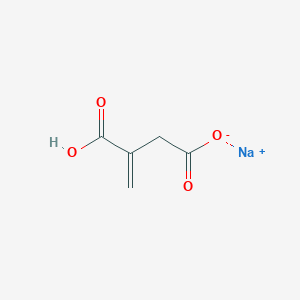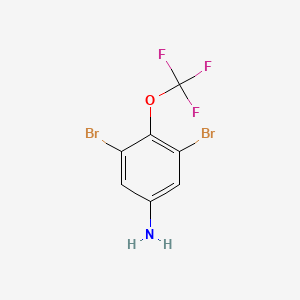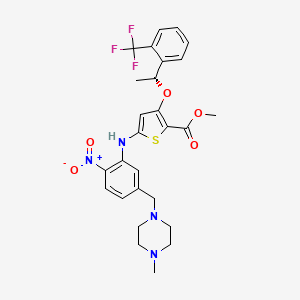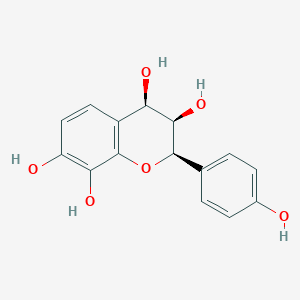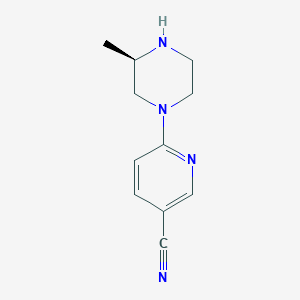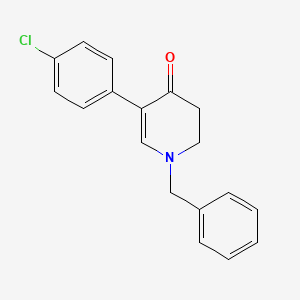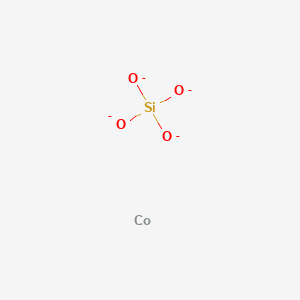![molecular formula C13H11BN2O2 B1499408 (2-Phenylimidazo[1,2-a]pyridin-6-yl)boronsäure CAS No. 1187822-25-8](/img/structure/B1499408.png)
(2-Phenylimidazo[1,2-a]pyridin-6-yl)boronsäure
Übersicht
Beschreibung
(2-Phenylimidazo[1,2-a]pyridin-6-yl)boronic acid is a useful research compound. Its molecular formula is C13H11BN2O2 and its molecular weight is 238.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Phenylimidazo[1,2-a]pyridin-6-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Phenylimidazo[1,2-a]pyridin-6-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von (2-Phenylimidazo[1,2-a]pyridin-6-yl)boronsäure
This compound ist eine vielseitige Verbindung mit einer Vielzahl von Anwendungen in der wissenschaftlichen Forschung. Nachfolgend finden Sie eine detaillierte Analyse ihrer einzigartigen Anwendungen in verschiedenen Bereichen:
Organische Synthese: In der organischen Chemie wird diese Boronsäure-Derivate als Baustein für die Synthese komplexer Moleküle verwendet. Sie kann an Suzuki-Kupplungsreaktionen teilnehmen, die für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen entscheidend sind und so den Aufbau einer breiten Palette organischer Verbindungen ermöglichen.
Medizinische Chemie: Die Verbindung findet in der medizinischen Chemie bedeutende Verwendung, wo sie als Vorstufe für Arzneimittel dient. Ihre Fähigkeit, stabile Boronatkomplexe zu bilden, wird bei der Entwicklung von Medikamentenkandidaten genutzt, insbesondere solcher, die auf Krebs und Entzündungskrankheiten abzielen.
Materialwissenschaften: In der Materialwissenschaft wird this compound zur Modifizierung von Oberflächen verwendet. Sie kann verwendet werden, um Boronsäurefunktionalitäten auf verschiedene Materialien zu übertragen, die dann mit anderen Molekülen wie Zuckern interagieren und dynamische kovalente Bindungen bilden können.
Sensorentwicklung: Diese Verbindung spielt eine wichtige Rolle bei der Entwicklung chemischer Sensoren. Aufgrund ihrer Affinität zu Diolen und Zuckern kann sie in Sensoren integriert werden, die das Vorhandensein dieser Substanzen erkennen, was für die Umweltüberwachung und Diagnostik von Bedeutung ist.
Katalyse: Sie fungiert als Katalysator oder Katalysatorligand in verschiedenen chemischen Reaktionen. Ihre Boronsäuregruppe kann an Metalle koordinieren und so Reaktionen wie Oxidationen und Reduktionen erleichtern, die in der industriellen Chemie unerlässlich sind.
Biokonjugation: Der Boronsäureanteil ermöglicht die Biokonjugation mit Biomolekülen, die cis-Diole enthalten, wie z. B. Kohlenhydrate und Glykoproteine. Dies ist besonders nützlich für die biologische Markierung und die Herstellung gezielter Wirkstofffreisetzungssysteme.
Polymerchemie: In der Polymerchemie wird sie zur Synthese von Boronsäure-basierten Polymeren verwendet. Diese Polymere haben einzigartige Eigenschaften, wie z. B. Ansprechen auf pH-Wert-Änderungen und die Fähigkeit, reversible Bindungen mit Sacchariden zu bilden, was sie für die Wirkstofffreisetzung und das Tissue Engineering geeignet macht.
Analytische Chemie: Schließlich wird sie in der analytischen Chemie in der Chromatographie zur Trennung komplexer Gemische eingesetzt. Die Boronsäuregruppe kann selektiv an bestimmte Verbindungen binden und so die Auflösung und Selektivität chromatographischer Methoden verbessern.
Jede dieser Anwendungen nutzt die einzigartigen chemischen Eigenschaften von this compound und zeigt ihren breiten Einsatz in der wissenschaftlichen Forschung. Diese Analyse basiert auf allgemeinem Wissen über Boronsäuren und ihren Anwendungen, spezifische Details zu dieser Verbindung finden Sie bei Lieferanten und in chemischen Datenbanken .
Eigenschaften
IUPAC Name |
(2-phenylimidazo[1,2-a]pyridin-6-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BN2O2/c17-14(18)11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVLGGPKNQEEKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN2C=C(N=C2C=C1)C3=CC=CC=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657981 | |
| Record name | (2-Phenylimidazo[1,2-a]pyridin-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187822-25-8 | |
| Record name | (2-Phenylimidazo[1,2-a]pyridin-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;5-butyl-2-[[4-(4-butyl-2-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate](/img/structure/B1499327.png)
